N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(2-Methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-methoxybenzyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzoyl ring. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and ability to act as bioisosteres for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-8-5-7-13(10-15)17(23)18-11-14-6-3-4-9-16(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
IBQCRFABCMBRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzamide Formation: The benzamide moiety can be introduced by reacting the tetrazole derivative with 2-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial activities. N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of tetrazole derivatives. In vitro assays have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as a chemotherapeutic agent.
Therapeutic Applications
Neurological Disorders
The tetrazole ring system is known for its neuroprotective properties. Preliminary studies suggest that this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and epilepsy by modulating neurotransmitter systems.
Cardiovascular Health
Research indicates that compounds containing tetrazole moieties can exhibit cardioprotective effects. In animal models, this compound has shown promise in reducing myocardial ischemia-reperfusion injury, potentially through antioxidant mechanisms.
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against both strains, indicating strong antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
A study involving various cancer cell lines (e.g., MCF-7 and HeLa) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to a desired biological response.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substituents : The target’s tetrazole group contrasts with benzimidazoles (), triazoles (), and thiazoles (). Tetrazoles offer superior hydrogen-bonding capacity and metabolic stability compared to benzimidazoles and thiazoles .
- Synthetic Routes : While the target’s synthesis is unclear, analogs use diverse methods. For example, employs straightforward acyl chloride reactions, while leverages click chemistry for triazole formation .
- Functional Groups : The 2-methoxybenzyl group in the target differs from ’s hydroxy-dimethyl substituent, which may reduce polarity and enhance membrane permeability .
Biological Activity
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.35 g/mol
Biological Activity Overview
Research indicates that compounds with tetrazole moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been investigated in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structures have shown selective cytotoxicity against cancer cell lines such as MCF-7 and HCT116. The IC values for these compounds typically range from 1.2 to 5.3 μM, indicating significant antiproliferative effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 4.4 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties were also explored. Similar benzamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound C | E. faecalis | 8 |
| Compound D | Staphylococcus aureus | TBD |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress modulation and cell cycle arrest.
- Antioxidative Properties : Some studies suggest that these compounds may exert antioxidative effects, which could contribute to their antiproliferative activity by preventing oxidative damage to cellular components .
Case Studies
A notable case study involved the synthesis and evaluation of a series of tetrazole-containing benzamides. The study reported that modifications at the benzene ring and tetrazole group significantly influenced biological activity. The most promising derivatives were those with electron-donating groups that enhanced their interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
